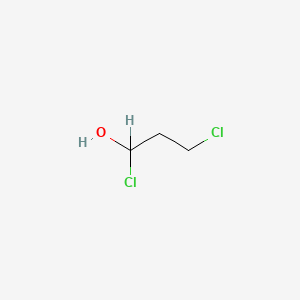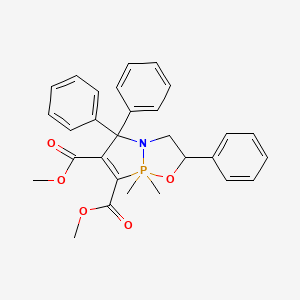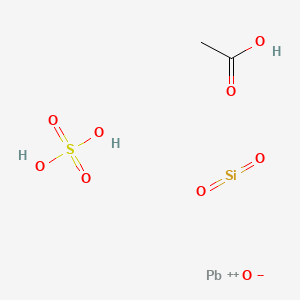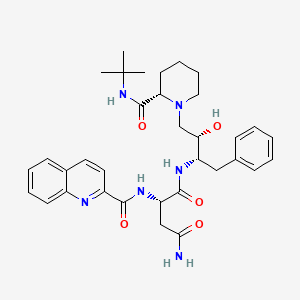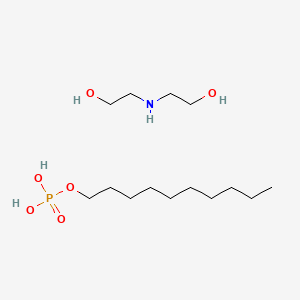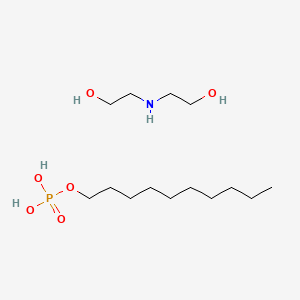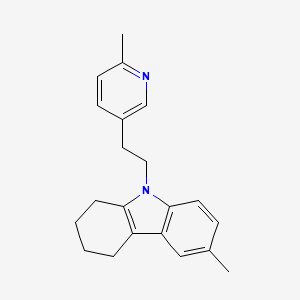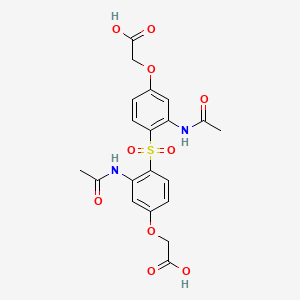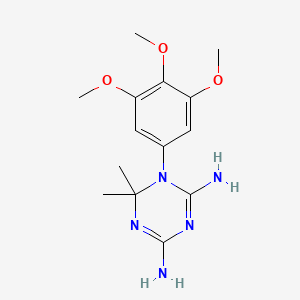
1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3,4,5-trimethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3,4,5-trimethoxyphenyl)- is a member of the 1,3,5-triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and materials science. This compound is characterized by its unique structure, which includes a triazine ring substituted with diamine and trimethoxyphenyl groups.
Preparation Methods
The synthesis of 1,3,5-triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3,4,5-trimethoxyphenyl)- typically involves the trimerization of nitriles or the nucleophilic substitution of cyanuric chloride. One common method includes the reaction of cyanuric chloride with appropriate amines under controlled conditions to yield the desired triazine derivative . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential in biological studies, particularly in the development of antitumor agents.
Industry: It is used in the production of herbicides and polymer stabilizers.
Mechanism of Action
The mechanism of action of 1,3,5-triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets. For instance, some derivatives act as inhibitors of thymidylate synthase, an enzyme crucial for DNA synthesis . This inhibition can lead to the disruption of cell division and growth, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar compounds include other 1,3,5-triazine derivatives such as hexamethylmelamine and 2-amino-4-morpholino-1,3,5-triazine. These compounds share a similar triazine core but differ in their substituents, which can significantly affect their chemical properties and applications . For example:
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically to treat certain cancers.
This compound’s unique combination of substituents, including the trimethoxyphenyl group, distinguishes it from other triazine derivatives and contributes to its specific chemical and biological activities.
Properties
CAS No. |
136243-03-3 |
|---|---|
Molecular Formula |
C14H21N5O3 |
Molecular Weight |
307.35 g/mol |
IUPAC Name |
6,6-dimethyl-1-(3,4,5-trimethoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C14H21N5O3/c1-14(2)18-12(15)17-13(16)19(14)8-6-9(20-3)11(22-5)10(7-8)21-4/h6-7H,1-5H3,(H4,15,16,17,18) |
InChI Key |
CEPCOAFRGSPTSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC(=C(C(=C2)OC)OC)OC)N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



